molecular formula C4H8O4S2 B14665694 1,2-Di(methanesulfonyl)ethene CAS No. 49651-56-1

1,2-Di(methanesulfonyl)ethene

Cat. No.: B14665694
CAS No.: 49651-56-1
M. Wt: 184.2 g/mol
InChI Key: IRLNDARFTZAVFE-UHFFFAOYSA-N
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Description

1,2-Di(methanesulfonyl)ethene is an ethene derivative with two methanesulfonyl (-SO₂CH₃) groups attached to the double-bonded carbons.

Properties

CAS No.

49651-56-1

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

1,2-bis(methylsulfonyl)ethene

InChI

InChI=1S/C4H8O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H,1-2H3

InChI Key

IRLNDARFTZAVFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di(methanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the removal of hydrogen chloride formed during the process .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(methanesulfonyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Di(methanesulfonyl)ethene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Di(methanesulfonyl)ethene exerts its effects involves the interaction of its methanesulfonyl groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved vary depending on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Pyridyl-Substituted Ethenes

Examples :

  • (E)-1,2-di(pyridin-4-yl)ethene (C₁₂H₁₀N₂; MW: 182.23 g/mol)
  • (E)-1,2-di(pyridin-3-yl)ethene

Key Findings :

  • Coordination Chemistry : These ligands form stable coordination polymers with Zn phthalocyanine. DFT calculations show negligible energy differences (0.0018 eV) between polymers with 4-pyridyl vs. 3-pyridyl substituents, indicating similar stability .
  • Structural Parameters : The Zn-N bond length in these polymers extends to 2.4 Å, maintaining coordination integrity despite steric variations .
  • Applications : Used in molecular junctions for conductance studies, where substituent orientation affects electronic coupling .

Comparison with Target Compound :
Methanesulfonyl groups are bulkier and more electron-withdrawing than pyridyl groups, which may reduce coordination flexibility but enhance oxidative stability.

Tetrazolyl-Substituted Ethenes

Examples :

  • (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6; density: 1.91 g/cm³ at 100 K)

Key Findings :

  • Energetic Properties : This planar compound exhibits a detonation velocity of 9,017 m/s, outperforming RDX (8,795 m/s) .
  • Synthesis : Prepared via stepwise functionalization of tetrazole precursors, emphasizing planarity for density enhancement .

Thienyl-Substituted Ethenes (Diarylethenes)

Examples :

  • 1,2-di(3-thienyl)ethene

Key Findings :

  • Photochromism : Exhibits reversible ring-opening/closing under light, with a ground-state energy difference of -3.3 kcal/mol between isomers .
  • Applications: Used in optical switches and nanoscale devices due to bistable photochromic behavior .

Furyl-Substituted Ethenes

Examples :

  • (E)-1,2-di(furan-2-yl)ethene

Key Findings :

  • Semiconductor Applications : Incorporated into diketopyrrolopyrrole copolymers for solution-processable organic field-effect transistors (OFETs) .
  • Design Strategy : Renewable furan derivatives enable sustainable electronics .

Comparison with Target Compound :
Methanesulfonyl substituents may reduce solubility in organic solvents, limiting solution-processability but improving thermal stability.

Pyrrolyl-Substituted Ethenes

Examples :

  • 1,2-di(2-pyrrolyl)ethene

Key Findings :

  • Synthesis : Prepared via Ullmann coupling or oxidation of hydrazine derivatives, with cis-configurations critical for porphycene macrocycle formation .
  • Optical Properties : Absorption red-shifted to 387 nm due to extended conjugation .

Comparison with Target Compound :
Methanesulfonyl groups are unlikely to participate in conjugation but could sterically hinder macrocyclization.

Sulfanyl-Substituted Ethenes

Examples :

  • 1,2-Bis(ethylthio)ethene

Key Findings :

  • Synthesis: Prepared via nucleophilic substitution of chlorobenzenes with sulfanyl ethanoates .
  • Stability : Sulfanyl groups are less electron-withdrawing than methanesulfonyl, favoring different reactivity pathways.

Data Table: Comparative Analysis of Ethene Derivatives

Compound Substituents Molecular Weight (g/mol) Key Property/Application Reference
This compound -SO₂CH₃ N/A Hypothesized electron withdrawal -
(E)-1,2-di(4-pyridyl)ethene Pyridyl 182.23 Coordination polymers, molecular junctions
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) Tetrazolyl N/A High-energy material (density: 1.91 g/cm³)
1,2-di(3-thienyl)ethene Thienyl N/A Photochromic optical switches
(E)-1,2-di(furan-2-yl)ethene Furyl N/A OFET semiconductors

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